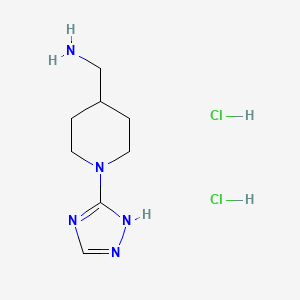

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIAIYQAEBUGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Triazole Ring Formation via Click Chemistry

The 1,2,4-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example:

-

Reaction : Azide derivatives react with terminal alkynes under Cu(I) catalysis to form 1,2,4-triazole rings .

-

Conditions : CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O at 25–60°C .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or arylation to introduce substituents:

-

Example : Reaction with 4-nitrobenzyl bromide in DMF/K₂CO₃ yields N-alkylated derivatives .

-

Efficiency : ~85% conversion under microwave-assisted conditions (100°C, 30 min) .

Nucleophilic Substitution

The secondary amine group participates in SN2 reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

-

Products : N-alkylated or acylated derivatives, enhancing lipophilicity for pharmacological applications .

Oxidation and Reduction

-

Oxidation : The triazole ring resists oxidation, but the piperidine nitrogen can be oxidized to N-oxide using mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution to amines .

Click Chemistry Derivatives

The triazole ring serves as a bioisostere for amide bonds, enabling targeted modifications:

Mechanistic Insights

-

Hydrogen Bonding : The triazole nitrogen atoms form hydrogen bonds with biological targets (e.g., enzymes), enhancing binding affinity .

-

Steric Effects : Substituents on the piperidine ring modulate steric bulk, affecting metabolic stability (e.g., human hepatocyte CL<sub>int</sub> <6.9 mL/min/kg) .

Stability and Degradation

-

Hydrolytic Stability : Stable in pH 1–7.4 buffers (24h, 37°C), but degrades under strongly alkaline conditions (pH >12) .

-

Thermal Stability : Decomposes above 200°C, confirmed by TGA .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Aplicaciones Científicas De Investigación

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored as a candidate for drug development due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

(1-(1H-1,2,3-Triazol-4-yl)piperidin-4-yl)methanamine: Similar structure but with a different triazole isomer.

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the triazole and piperidine rings in (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride provides it with distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .

Actividad Biológica

The compound (1-(1H-1,2,4-triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride , also known by its CAS number 137966092, is a synthetic derivative featuring a triazole ring linked to a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H15Cl2N

- Molecular Weight : 192.11 g/mol

- CAS Number : 137966092

The biological activity of (1-(1H-1,2,4-triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride can be attributed to its interaction with specific biological targets. The triazole ring is known for its role in various pharmacological applications, including antifungal and anticancer activities. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, modifications of the triazole structure have been shown to enhance efficacy against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's structural analogs have demonstrated significant antiviral activity with low cytotoxicity in vitro, suggesting a promising therapeutic profile against viral infections .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The presence of the piperidine ring may contribute to the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Activity

The antimicrobial activity of triazole-containing compounds has been well-documented. The compound's ability to disrupt cellular membranes and inhibit nucleic acid synthesis makes it a candidate for further exploration as an antimicrobial agent. Preliminary assays suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- HIV Inhibition : A study evaluating the efficacy of triazole derivatives against HIV found that certain analogs exhibited EC50 values in the nanomolar range while maintaining low cytotoxicity (CC50 > 100 µM) . This suggests a favorable therapeutic index for potential use in HIV treatment.

- Cytotoxicity in Cancer Cell Lines : Research on structurally similar compounds revealed significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Screening : A series of tests conducted on various triazole derivatives indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .

Data Tables

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

What computational tools support crystallographic refinement for structural validation?

Q. Advanced Research Focus

- SHELX suite : SHELXL for small-molecule refinement and SHELXD for phase resolution in X-ray crystallography. Validate hydrogen bonding between the triazole N-H and chloride ions .

- Density Functional Theory (DFT) : Compare calculated and experimental bond lengths/angles to confirm stereoelectronic effects .

How does the compound’s reactivity compare to analogous piperidine-triazole derivatives?

Q. Advanced Research Focus

- Nucleophilicity : The aminomethyl group enhances reactivity in alkylation reactions vs. non-aminated analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline) .

- Salt stability : Dihydrochloride forms exhibit higher solubility in aqueous media but lower thermal stability than free bases .

- Metal coordination : The triazole nitrogen can act as a ligand for transition metals (e.g., Cu), useful in catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.